4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine and other substituents into the quinoline structure often enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the quinoline ring system from suitable precursors under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline derivatives with different oxidation states.
Scientific Research Applications
4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-8-methylquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents (chlorine, fluorine, methoxy, and carbonitrile groups), which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, while the methoxy group increases its chemical stability .
Biological Activity
4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits properties that make it a candidate for further research in drug development, especially against various types of cancer and microbial infections.
Molecular Structure:
- Molecular Formula: C10H7ClF2N2O
- Molecular Weight: 232.63 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COC1=C(C(=C2C(=C1)C(=CN=C2)Cl)F)C(=N)C#N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition: The compound has shown significant inhibitory activity against DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial growth and survival .
- Anticancer Activity: In vitro studies indicate that this compound induces apoptosis in various cancer cell lines by interfering with cell cycle progression and promoting cellular stress responses. The compound has been shown to accumulate cells in the G0/G1 phase, leading to inhibited DNA and RNA synthesis, particularly in leukemia and colorectal cancer cell lines .
Antimicrobial Activity
This compound has exhibited potent antimicrobial properties. Table 1 summarizes its effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound's anticancer efficacy was evaluated across various human cancer cell lines. Table 2 presents the IC50 values determined through MTS assays:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colorectal) | 12.5 |
CCRF-CEM (Leukemia) | 10.0 |
A549 (Lung Cancer) | 15.0 |
U2OS (Osteosarcoma) | 20.0 |
Case Studies
-
Study on Colorectal Cancer Cells:
A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with observed apoptosis markers such as increased caspase activity and PARP cleavage . -
Evaluation of Antimicrobial Properties:
Another study highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Properties
Molecular Formula |
C11H6ClFN2O |
---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2O/c1-16-8-3-2-7-9(12)6(4-14)5-15-11(7)10(8)13/h2-3,5H,1H3 |
InChI Key |
RBEGPURNCSEKSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.